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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B15623830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the

phosphopeptide pYEEIE (phosphorylated Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-

Glutamic Acid). This peptide and its analogs are valuable tools for studying protein-protein

interactions mediated by phosphotyrosine-binding domains, such as the SH2 domains of STAT

(Signal Transducer and Activator of Transcription) proteins. The following protocols are based

on established Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS)

methodologies.

Introduction
Phosphorylation of tyrosine residues is a critical post-translational modification that governs a

vast array of cellular signaling pathways. The pYEEIE motif is a known high-affinity binding

ligand for the SH2 domain of STAT6, a key transcription factor in the IL-4 and IL-13 signaling

cascades. The chemical synthesis of this phosphopeptide allows for in-depth biochemical and

structural studies, inhibitor screening, and the development of potential therapeutic agents

targeting these pathways.

The most common and effective strategy for synthesizing phosphotyrosine-containing peptides

is the "building block" approach, where a pre-phosphorylated and protected tyrosine residue is

incorporated during the SPPS cycle. The use of Fmoc-Tyr(PO(OBzl)OH)-OH is a well-

established method for this purpose.
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Data Presentation
The following table summarizes typical quantitative data expected from the solid-phase

synthesis of a pYEEIE-containing peptide, based on the synthesis of a similar peptide, Ac-

KpYEEIEK.[1]

Parameter Value Notes

Synthesis Scale 0.1 mmol Starting resin loading

Coupling Reagent HBTU/DIPEA Standard coupling activation

Deprotection Reagent 20% Piperidine in DMF For Fmoc group removal

Cleavage Cocktail
95% TFA / 2.5% H₂O / 2.5%

TIS

For cleavage from resin and

side-chain deprotection

Final Yield ~38%
Isolated yield after

purification[1]

Purity (HPLC) >95%
After preparative HPLC

purification[1]

Identity (LC-MS) Confirmed by mass Expected mass to be verified

Experimental Protocols
This section details the step-by-step procedure for the manual solid-phase synthesis of the

pYEEIE peptide.

Materials and Reagents
Resin: Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic

acid).

Fmoc-protected amino acids: Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-

OH.

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), DIPEA (N,N-diisopropylethylamine).
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Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide).

Solvents: DMF, DCM (dichloromethane).

Washing solvents: DMF, DCM.

Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS).

Precipitation solvent: Cold diethyl ether.

Purification solvents: Acetonitrile (ACN) with 0.1% TFA, deionized water with 0.1% TFA.

Protocol 1: Peptide Synthesis
This protocol is for a 0.1 mmol scale synthesis.

Resin Swelling:

Place the resin in a reaction vessel.

Add DMF and allow the resin to swell for 30 minutes at room temperature.

Drain the DMF.

First Amino Acid Loading (for Wang Resin):

Follow standard esterification procedures (e.g., using DIC/DMAP) to couple the first amino

acid (Fmoc-Glu(OtBu)-OH) to the resin.

Fmoc Deprotection:

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes at room temperature and drain.

Repeat the 20% piperidine treatment for another 10-15 minutes.

Wash the resin thoroughly with DMF (5 times).
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Amino Acid Coupling (for subsequent residues):

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol) and

HBTU (3.8 equivalents, 0.38 mmol) in DMF.

Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and pre-activate for 1-2

minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate for 1-2 hours at room temperature.

Monitor the completion of the reaction using a Kaiser test (a negative result indicates a

complete reaction).

Chain Elongation:

Repeat steps 3 and 4 for each subsequent amino acid in the sequence:

1. Fmoc-Ile-OH

2. Fmoc-Glu(OtBu)-OH

3. Fmoc-Glu(OtBu)-OH

4. Fmoc-Tyr(PO(OBzl)OH)-OH

Final Fmoc Deprotection:

After the final coupling step, repeat step 3 to remove the N-terminal Fmoc group.

Protocol 2: Cleavage and Deprotection
Resin Preparation:

Wash the peptide-resin with DCM (5 times) and dry it under vacuum.

Cleavage:
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Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Peptide Precipitation:

Filter the resin and collect the filtrate containing the peptide.

Precipitate the peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide and decant the ether.

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification and Characterization
Purification:

Dissolve the crude peptide in a minimal amount of water/ACN with 0.1% TFA.

Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

A typical gradient would be 5-95% ACN over 30 minutes.

Collect fractions and analyze by analytical HPLC to identify those with >95% purity.

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS ESI-TOF).

The observed mass should correspond to the calculated mass of the pYEEIE peptide.
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Caption: Workflow for the solid-phase synthesis of the pYEEIE peptide.
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Caption: Simplified diagram of the IL-4 induced STAT6 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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